TCS 2210 TCS 2210 TCS 2210 is a small molecule inducer of neuronal differentiation. It increases expression of the neuronal markers β-III tubulin and neuron-specific enolase (NSE) and induces neurite outgrowth in a population of PC12 neuronal precursor-like cells. TCS 2210 (20 μM per day for two days) converts >95% of a rat mesenchymal stem cell (MSC) population to a neuronal phenotype that exhibits potassium outward currents and increased expression of β-III tubulin and NSE as well as the cholinergic genes CHRNA2, CHRNAB, and CHRM4.
Inducer of neuronal differentiation in mesenchymal stem cells (MSCs) with specific phenotype change. Increases expression of neuronal markers β-III tubulin and NSE without cytotoxicity.
Brand Name: Vulcanchem
CAS No.: 1201916-31-5
VCID: VC0004765
InChI:
SMILES:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.35

TCS 2210

CAS No.: 1201916-31-5

Cat. No.: VC0004765

Molecular Formula: C18H17N3O3

Molecular Weight: 323.35

* For research use only. Not for human or veterinary use.

TCS 2210 - 1201916-31-5

Specification

CAS No. 1201916-31-5
Molecular Formula C18H17N3O3
Molecular Weight 323.35

Introduction

Chemical Properties and Structure

TCS 2210, chemically identified as 1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide, belongs to the quinoxaline class of compounds. It possesses a distinctive molecular structure that contributes to its biological activity profiles. The chemical and physical properties of TCS 2210 are comprehensively summarized in Table 1.

Table 1: Chemical and Physical Properties of TCS 2210

PropertyDescription
Chemical Name1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide
CAS Number1201916-31-5
Molecular FormulaC₁₈H₁₇N₃O₃
Molecular Weight323.35 g/mol
Physical FormPowder
SolubilitySoluble to 50 mM in DMSO
Storage Condition-20°C
PubChem ID44607172
InChI KeyZOFZKGFBKISZRI-UHFFFAOYSA-N

The structural characteristics of TCS 2210 include a quinoxaline core with a phenylpropyl group at position 3 and a hydroxamic acid moiety at position 6. This specific arrangement of functional groups contributes to its biological functionality and target specificity .

Biological Activity in Stem Cell Research

TCS 2210 was initially discovered and characterized as an inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This represents its most well-documented biological activity and has been the focus of multiple research studies.

Neuronal Differentiation Induction

The primary biological activity of TCS 2210 centers on its ability to induce specific phenotypic changes in MSCs, directing them toward neuronal lineages. When MSCs are treated with TCS 2210, they undergo morphological and functional changes consistent with neuronal differentiation . This differentiation process is characterized by increased expression of key neuronal markers:

  • β-III tubulin: A protein essential for the formation of neuronal structures

  • NSE (Neuron-Specific Enolase): An enzyme highly expressed in mature neurons

A significant advantage of TCS 2210 in research applications is that it induces these neuronal differentiation processes without exhibiting cytotoxicity . This property makes it particularly valuable for studies focusing on neurogenesis and neural development.

Role in Cancer Research

More recent research has identified additional biological activities of TCS 2210 that expand its potential applications beyond stem cell differentiation.

IRAK1 Inhibition in Epithelial Ovarian Cancer

Recent studies have identified TCS 2210 as a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This kinase plays crucial roles in inflammatory signaling pathways and has been implicated in various cancers, including epithelial ovarian cancer (EOC) .

Research has demonstrated that TCS 2210 can significantly inhibit EOC growth both in laboratory cell cultures (in vitro) and in animal models (in vivo). Its effectiveness has been observed both as a standalone treatment and in combination with cisplatin, a standard chemotherapeutic agent . This synergistic effect with cisplatin suggests potential applications in overcoming chemoresistance in cancer treatment.

The mechanistic basis for TCS 2210's anti-cancer effects appears to be linked to its ability to disrupt IRAK1 signaling, which is activated by low molecular weight hyaluronic acid (LMW HA) in the tumor microenvironment. By inhibiting IRAK1, TCS 2210 suppresses downstream signaling pathways involving p38 MAPK and STAT3, which are associated with cancer stemness and progression .

SupplierCatalog NumberPackage SizePrice (USD)PurityStatus
Cayman Chemical16142500 μg$37≥95%Available as of 2024/03/01
Cayman Chemical161421 mg$81≥95%Available as of 2024/03/01
Cayman Chemical161425 mg$141≥95%Available as of 2024/03/01
Tocris387710 mg$216-Discontinued
Tocris387750 mg$906-Discontinued
Santa Cruz Biotechnologysc-36280510 mg$210-Available as of 2025/01/01
Santa Cruz Biotechnologysc-362805C50 mg$880-Available as of 2025/01/01
Santa Cruz Biotechnologysc-362805B1 g$13,500-Available as of 2025/01/01

Researchers should note that R&D Systems and Tocris Bioscience have withdrawn TCS 2210 from sale for commercial reasons , though it remains available from other suppliers.

Research Applications

The unique properties of TCS 2210 have led to its application in various research contexts, focusing primarily on two main areas:

Stem Cell and Neuroscience Research

As an efficient inducer of neuronal differentiation, TCS 2210 serves as a valuable tool for investigating:

  • Mechanisms underlying neuronal differentiation

  • Developmental pathways in neural lineage specification

  • Potential regenerative approaches for neurological disorders

  • MSC-based therapeutic strategies

TCS 2210 has been included in specialized compound libraries, such as the Tocriscreen Stem Cell Library, facilitating broader screening efforts in stem cell research .

Cancer Research and Drug Development

The identification of TCS 2210 as an IRAK1 inhibitor has expanded its applications in cancer research:

  • Studies on inflammatory signaling in cancer progression

  • Development of targeted therapies for IRAK1-dependent cancers

  • Strategies to overcome chemoresistance in epithelial ovarian cancer

  • Combination therapy approaches utilizing standard chemotherapeutics

Research History and Key Publications

The discovery and characterization of TCS 2210 were first reported by Kim et al. in the Journal of Medicinal Chemistry in 2009 . This seminal publication established TCS 2210 as an efficient small molecule for inducing neuronal differentiation in mesenchymal stem cells. Since then, additional research has expanded our understanding of TCS 2210's biological activities and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator